N-(2-methoxy-5-methylphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
Description
The compound N-(2-methoxy-5-methylphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a synthetic indole-oxoacetamide derivative. Its structure features:
- A 1H-indol-3-yl core substituted at position 1 with a 2-(morpholin-4-yl)-2-oxoethyl chain.
- A 2-oxoacetamide group at position 3 of the indole, further linked to an N-(2-methoxy-5-methylphenyl) substituent.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-16-7-8-21(31-2)19(13-16)25-24(30)23(29)18-14-27(20-6-4-3-5-17(18)20)15-22(28)26-9-11-32-12-10-26/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEKKMCCFLYBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the morpholine ring and the methoxy-methylphenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification methods such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the morpholine and indole moieties, using appropriate nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents under controlled temperature and pressure.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Analysis
Key structural analogs and their modifications are summarized below:
Table 1: Structural and Functional Comparison of Indole-Oxoacetamide Derivatives
Key Observations:
Indole Core Modifications :
- The target compound and E244-0506 share a morpholin-4-yl-oxoethyl substitution at position 1 of the indole, which may improve solubility compared to adamantane or furan substituents .
- Adamantane-substituted derivatives (e.g., 5a–y) exhibit potent anticancer activity, likely due to enhanced lipophilicity and membrane penetration .
N-Aryl/Amine Substituents :
- The 2-methoxy-5-methylphenyl group in the target compound introduces steric bulk and electron-donating effects, contrasting with simpler aryl groups (e.g., 4-methoxyphenyl in ) or nitrophenyl groups in antimicrobial analogs .
- E244-0506’s 2-(2-methoxyphenyl)ethyl chain may offer flexibility in receptor binding compared to rigid adamantane derivatives .
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its synthesis, biological properties, and mechanisms of action based on various studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H22N2O3
- Molecular Weight : 314.38 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole moiety and the incorporation of morpholine derivatives. Advanced techniques such as molecular docking have been utilized to predict the binding affinity and interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, which may provide insights into the activity of this compound. For instance, compounds synthesized in similar frameworks have shown significant inhibition against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
| Candida albicans | 4 µg/mL |
These results indicate a promising antimicrobial profile that could be extrapolated to our compound of interest, pending specific testing.
Anticancer Activity
The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary studies on related indole derivatives have demonstrated:
- Apoptotic Effects : Induction of apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- Cell Cycle Arrest : Inhibition of cell proliferation was observed, leading to G1 phase arrest, which is critical for preventing tumor growth.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Key Enzymes : The compound may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in cancer cells, which can trigger apoptotic pathways.
Case Studies
A series of case studies have highlighted the efficacy of indole derivatives in clinical settings. For instance, a study involving a structurally similar compound demonstrated a significant reduction in tumor size in xenograft models when administered at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
